molecular formula C7H7ClF2N2O B12978724 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12978724
M. Wt: 208.59 g/mol
InChI Key: DEZQQPKUJACKSM-UHFFFAOYSA-N
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Description

5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of phase transfer catalysts, such as tetrabutylammonium chloride, can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and difluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

5-chloro-3-(difluoromethyl)-1-ethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C7H7ClF2N2O/c1-2-12-6(8)4(3-13)5(11-12)7(9)10/h3,7H,2H2,1H3

InChI Key

DEZQQPKUJACKSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)C=O)Cl

Origin of Product

United States

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